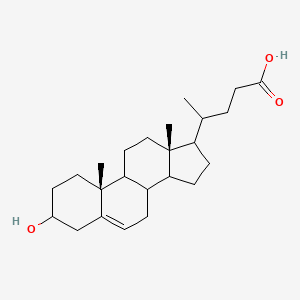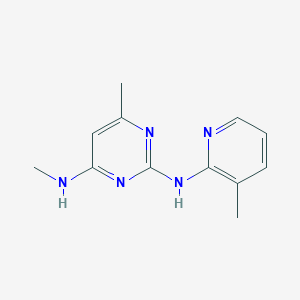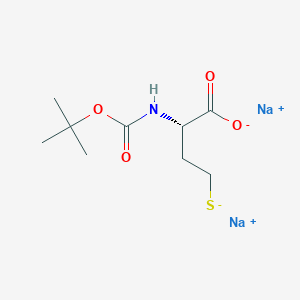![molecular formula C32H47NO3 B14796629 Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester CAS No. 42273-05-2](/img/structure/B14796629.png)
Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester is a complex organic compound with a molecular formula of C32H47NO3 and a molecular mass of 493.72 g/mol . This compound is a derivative of oleanolic acid, a natural pentacyclic triterpenoid found in various plants. It has garnered attention due to its potential biological activities, including anti-cancer properties .
Méthodes De Préparation
The synthesis of Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester typically involves multiple steps, starting from oleanolic acid. The synthetic route includes the formation of the isoxazole ring and subsequent esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Medicine: Its anti-cancer properties make it a candidate for developing new therapeutic agents.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism by which Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it acts as a PPARγ agonist, which can modulate gene expression and cellular processes . This interaction can lead to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparaison Avec Des Composés Similaires
Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
Oleanolic acid: A natural triterpenoid with various biological activities.
Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid (OEOA): Another derivative of oleanolic acid with anti-cancer properties. The uniqueness of this compound lies in its specific isoxazole ring structure, which contributes to its distinct biological activities.
Propriétés
Numéro CAS |
42273-05-2 |
|---|---|
Formule moléculaire |
C32H47NO3 |
Poids moléculaire |
493.7 g/mol |
Nom IUPAC |
methyl (1R,2S,5S,10S,14R,15R,23R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-20-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate |
InChI |
InChI=1S/C32H47NO3/c1-27(2)13-15-32(26(34)35-8)16-14-30(6)21(22(32)18-27)9-10-24-29(5)17-20-19-36-33-25(20)28(3,4)23(29)11-12-31(24,30)7/h9,19,22-24H,10-18H2,1-8H3/t22-,23-,24+,29-,30+,31+,32-/m0/s1 |
Clé InChI |
KGRUVADREYTUHF-QROXQBBHSA-N |
SMILES isomérique |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)(CC6=CON=C6C3(C)C)C |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6=CON=C6C5(C)C)C)C)C2C1)C)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


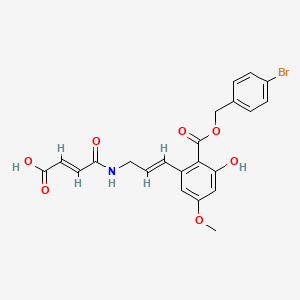
![Tert-butyl 2-[(4-methylphenyl)sulfonyloxymethyl]-2,3-dihydroindole-1-carboxylate](/img/structure/B14796548.png)
![tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate](/img/structure/B14796549.png)
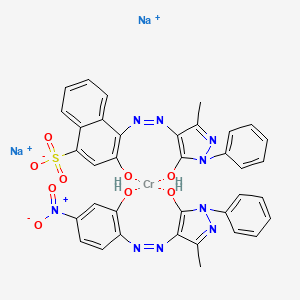
![Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate](/img/structure/B14796554.png)

![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14796587.png)


![(R)-[1-(3,5-Bis-trifluoromethyl-phenyl)-pyrrolidin-3-yloxy]-acetic acid](/img/structure/B14796604.png)
![2-amino-3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14796605.png)
